N-allyl-4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carboxamide oxalate
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Description
N-allyl-4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carboxamide oxalate is a useful research compound. Its molecular formula is C25H29N5O5 and its molecular weight is 479.537. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in various applications such as pharmaceuticals and agrochemicals .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some benzimidazole derivatives show antimicrobial, antitumor, antiviral, and anti-inflammatory activities .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and its targets .
Pharmacokinetics
Benzimidazole derivatives are generally known for their broad range of chemical and biological properties, which can influence their pharmacokinetics .
Result of Action
Benzimidazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on the specific derivative and its targets .
Properties
IUPAC Name |
4-[(1-benzylbenzimidazol-2-yl)methyl]-N-prop-2-enylpiperazine-1-carboxamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O.C2H2O4/c1-2-12-24-23(29)27-15-13-26(14-16-27)18-22-25-20-10-6-7-11-21(20)28(22)17-19-8-4-3-5-9-19;3-1(4)2(5)6/h2-11H,1,12-18H2,(H,24,29);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZSEEZVUONDFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.